2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide
Description
2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide is a chemical compound with the empirical formula C13H13N3O3 and a molecular weight of 259.26 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-4-2-9(3-5-11)13-10(8-17)6-16(15-13)7-12(14)18/h2-6,8H,7H2,1H3,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCBZRECALBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-[4-Carboxy-3-(4-methoxyphenyl)pyrazolyl]acetamide.
Reduction: 2-[4-Hydroxymethyl-3-(4-methoxyphenyl)pyrazolyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-[4-Formyl-3-phenylpyrazolyl]acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 2-[4-formyl-3-phenylpyrazolyl]acetate: Contains an ester group instead of an acetamide group, which can influence its solubility and reactivity.
Uniqueness
2-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the formyl and methoxy groups, which provide a combination of reactivity and potential biological activity that is not found in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
